2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with three pyrazinyl groups, each bearing a pentafluorophenyl moiety. The presence of multiple fluorine atoms imparts significant chemical stability and reactivity, making it a subject of interest in advanced material science and catalysis research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of pyrazinyl intermediates, which are then coupled with a triazine core through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields, ensuring the purity of intermediates, and employing continuous flow reactors to enhance efficiency and safety. Industrial production would also focus on minimizing waste and utilizing environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of multiple reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the triazine or pyrazinyl rings.
Scientific Research Applications
2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in advanced materials, such as polymers and coatings, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and stability of the metal. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another triazine derivative with pyridyl substituents, used in coordination chemistry and materials science.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Known for its applications in polymer chemistry and as a precursor for various functional materials.
Uniqueness
2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine stands out due to the presence of pentafluorophenyl groups, which impart unique electronic properties and chemical stability. This makes it particularly valuable in applications requiring high-performance materials and catalysts. Its ability to undergo diverse chemical reactions and form stable complexes further enhances its versatility in scientific research and industrial applications .
Properties
CAS No. |
645399-26-4 |
---|---|
Molecular Formula |
C33H6F15N9 |
Molecular Weight |
813.4 g/mol |
IUPAC Name |
2,4,6-tris[5-(2,3,4,5,6-pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine |
InChI |
InChI=1S/C33H6F15N9/c34-16-13(17(35)23(41)28(46)22(16)40)7-1-52-10(4-49-7)31-55-32(11-5-50-8(2-53-11)14-18(36)24(42)29(47)25(43)19(14)37)57-33(56-31)12-6-51-9(3-54-12)15-20(38)26(44)30(48)27(45)21(15)39/h1-6H |
InChI Key |
OSFNTOSMZUQRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C2=NC(=NC(=N2)C3=NC=C(N=C3)C4=C(C(=C(C(=C4F)F)F)F)F)C5=NC=C(N=C5)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.